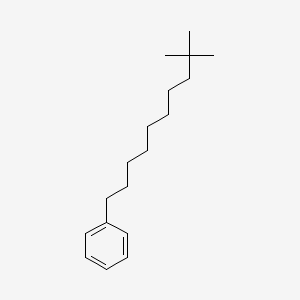

9,9-Dimethyldecylbenzene

Beschreibung

9,9-Dimethyldecylbenzene is an aromatic hydrocarbon featuring a benzene core substituted with a decyl (C₁₀H₂₁) chain and two methyl groups at the 9th carbon position. This unique substitution pattern confers distinct physicochemical properties, including enhanced solubility in nonpolar solvents and tunable electronic characteristics. Below, we systematically compare 9,9-Dimethyldecylbenzene with similar compounds, emphasizing molecular structure, stability, and applications.

Eigenschaften

CAS-Nummer |

54986-45-7 |

|---|---|

Molekularformel |

C18H30 |

Molekulargewicht |

246.4 g/mol |

IUPAC-Name |

9,9-dimethyldecylbenzene |

InChI |

InChI=1S/C18H30/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,4-7,9,12-13,16H2,1-3H3 |

InChI-Schlüssel |

HCCKONGFUBGLMD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CCCCCCCCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyldecylbenzene typically involves the alkylation of benzene with 9,9-dimethyldecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Benzene+9,9-Dimethyldecyl chlorideAlCl39,9-Dimethyldecylbenzene

Industrial Production Methods: In an industrial setting, the production of 9,9-Dimethyldecylbenzene can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 9,9-Dimethyldecylbenzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of 9,9-Dimethyldecylbenzene can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.

Substitution: The benzene ring in 9,9-Dimethyldecylbenzene can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.

Substitution: Nitric acid, sulfuric acid, halogens, anhydrous conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes.

Substitution: Nitro, sulfonic, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 9,9-Dimethyldecylbenzene is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, resins, and other specialty chemicals.

Biology: In biological research, 9,9-Dimethyldecylbenzene is used as a model compound to study the interactions of aromatic hydrocarbons with biological membranes and proteins.

Medicine: While not directly used as a drug, derivatives of 9,9-Dimethyldecylbenzene are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, 9,9-Dimethyldecylbenzene is used as a solvent and as an additive in lubricants and fuels to enhance their performance characteristics.

Wirkmechanismus

The mechanism of action of 9,9-Dimethyldecylbenzene involves its interaction with various molecular targets, primarily through hydrophobic and π-π interactions. These interactions can affect the structural integrity and function of biological membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

9,9'-Dimethyl-9,9'-bifluorenyl

- Structure : Two fluorene units linked at the 9,9' positions, each bearing a methyl group .

- Molecular Weight : 358.17 g/mol.

- Key Properties : High thermal stability due to rigid aromatic cores; moderate solubility in organic solvents.

- Applications : Used in organic semiconductors and OLEDs for its efficient charge transport .

- Comparison : Unlike 9,9-Dimethyldecylbenzene, the bifluorenyl structure lacks a flexible decyl chain, reducing solubility but enhancing thermal stability.

3,3'-Dimethyl-9,9'-bianthracene Derivatives

- Structure : Bianthracene core with methyl groups at 3,3' and a 9,9' linkage .

- Key Properties : Deep blue fluorescence (λₑₘ ~430 nm), high quantum yield (Φ = 0.45), and glass transition temperature (T₉) of 185°C .

- Applications: Serves as a non-doped blue emitter in OLEDs, achieving a luminance efficiency of 5.2 cd/A .

- Comparison : The extended π-conjugation in bianthracene derivatives enhances electroluminescence but reduces solubility compared to 9,9-Dimethyldecylbenzene.

Poly(9,9-dioctylfluorene)

- Structure : Fluorene-based polymer with octyl (C₈H₁₇) chains at the 9,9 positions .

- Key Properties : Conductivity of 1×10⁻² S/cm, blue fluorescence (λₑₘ ~450 nm), and solubility in chloroform and THF .

- Applications : Conductive films and blue-light-emitting diodes (LEDs).

- Comparison : The longer decyl chain in 9,9-Dimethyldecylbenzene may further improve solubility but reduce conductivity due to increased steric hindrance.

9,9’-Bisacridine Derivatives

- Structure : Two acridine units linked at the 9,9' positions with sulfonic acid or methyl groups .

- Key Properties : High chemiluminescence intensity (22× brighter than lucigenin) and neuroprotective activity in vitro .

- Applications : Chemiluminescent probes and antitumor agents .

- Comparison : The planar acridine cores enable strong π-π interactions, favoring chemiluminescence but limiting solubility—a challenge mitigated by the decyl chain in 9,9-Dimethyldecylbenzene.

9,9′-Bianthryl Derivatives

- Structure : Two anthracene units linked at the 9,9' positions with sulfur or sulfone bridges .

- Key Properties : High photooxidation stability (hours under 365 nm UV) but rapid degradation at 254 nm .

- Applications : Photostable materials for optoelectronics.

- Comparison : The decyl chain in 9,9-Dimethyldecylbenzene may offer superior UV stability compared to unsubstituted bianthryls.

Data Table: Key Properties of Comparable Compounds

*Calculated based on structure.

Research Findings and Contradictions

- Solubility vs. Stability : Longer alkyl chains (e.g., decyl) improve solubility but may reduce thermal stability compared to methyl-substituted analogs like 9,9'-dimethylbifluorenyl .

- Electroluminescence : Bianthracene derivatives outperform fluorene-based polymers in luminance efficiency due to extended π-systems .

- Photooxidation : 9,9′-Bianthryl derivatives with sulfur bridges degrade faster at 254 nm than 9,9-Dimethyldecylbenzene’s alkyl-substituted structure likely would .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.